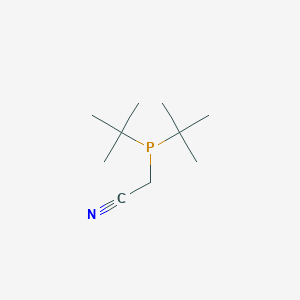

(Di-tert-butylphosphanyl)acetonitrile

Description

Overview of Phosphanylacetonitriles in Advanced Synthetic Methodologies

Phosphanylacetonitriles represent a class of bifunctional compounds containing both a phosphine (B1218219) and a nitrile group. This dual functionality allows them to serve as versatile building blocks in organic synthesis. The phosphine group, a well-known nucleophile and ligand for transition metals, can participate in a variety of reactions, including Staudinger ligations, Wittig-type reactions, and the formation of metal complexes.

The adjacent nitrile group is also a valuable synthetic tool. It can be hydrolyzed to amides or carboxylic acids, reduced to amines, or used in cycloaddition reactions. The presence of the phosphine group can influence the reactivity of the nitrile, and vice versa. For instance, the phosphorus atom can be quaternized to form phosphonium (B103445) salts, which can activate the α-carbon for deprotonation, creating a nucleophilic center for carbon-carbon bond formation. This reactivity makes phosphanylacetonitriles potential precursors to a wide range of more complex molecules, including heterocyclic compounds and specialized ligands for catalysis. While specific applications of (Di-tert-butylphosphanyl)acetonitrile are not widely reported, related compounds like (tributylphosphoranylidene)acetonitrile have been utilized as reagents in Wittig olefination reactions of esters and lactones. sigmaaldrich.com

Significance of Bulky Phosphine Scaffolds in Modern Ligand Design and Catalysis

Phosphines are a cornerstone of ligand design in homogeneous catalysis, largely because their steric and electronic properties can be systematically tuned to optimize catalyst performance. rsc.org Bulky phosphine scaffolds, such as the di-tert-butylphosphanyl group, are particularly significant in modern catalysis for several key reasons. acs.org

Steric Hindrance: The large size of the tert-butyl groups creates a sterically crowded environment around the metal center to which the phosphine is coordinated. This steric bulk can promote the reductive elimination step in catalytic cycles, which is often the rate-limiting step in cross-coupling reactions. acs.org It also helps to stabilize low-coordinate, highly reactive metal species that are key intermediates in many catalytic processes by preventing ligand dimerization or catalyst decomposition. rsc.org

Electron-Donating Properties: The alkyl groups in di-tert-butylphosphanyl are strongly electron-donating. This increases the electron density on the phosphorus atom, making it a stronger Lewis base. When coordinated to a metal, this electron-rich phosphine enhances the electron density of the metal center, which facilitates the oxidative addition of substrates (e.g., aryl halides) to the metal—a critical activation step in catalysis. gessnergroup.com

Catalyst Stability and Activity: The combination of steric bulk and electron-richness often leads to catalysts with higher stability and turnover numbers. These ligands can enable challenging transformations, such as the coupling of unreactive aryl chlorides, at lower catalyst loadings and under milder reaction conditions. gessnergroup.comacs.org

The effectiveness of bulky phosphines has led to the development of numerous successful ligands for palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Heck couplings. gessnergroup.comacs.org The di-tert-butylphosphanyl moiety is a key component in many of these advanced ligand systems.

Comparison of Common Bulky Phosphine Ligands

| Ligand | Tolman Cone Angle (°) | Key Features | Common Applications |

|---|---|---|---|

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | Extremely bulky and electron-rich | Heck, Suzuki, Negishi, and Buchwald-Hartwig couplings |

| Tricyclohexylphosphine (PCy₃) | 170 | Bulky, electron-rich, and relatively air-stable | Grubbs' catalyst for olefin metathesis, Suzuki and Heck couplings |

| Triphenylphosphine (PPh₃) | 145 | Moderately bulky, less electron-donating, air-stable | Wilkinson's catalyst for hydrogenation, Wittig reaction, Mitsunobu reaction |

| 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) | Not explicitly defined, but high | Bulky biaryl phosphine, promotes reductive elimination | Buchwald-Hartwig amination, Suzuki and Sonogashira couplings |

Research Trajectories and Future Directions for (Di-tert-butylphosphanyl)acetonitrile in Organometallic and Catalytic Chemistry

While specific research on (Di-tert-butylphosphanyl)acetonitrile is nascent, its structure suggests several promising avenues for future investigation in organometallic and catalytic chemistry. The primary interest lies in its potential to act as a P,N-hemilabile ligand.

Hemilabile Ligand Design: The combination of a "hard" nitrogen donor (from the nitrile) and a "soft" phosphorus donor (from the phosphine) could allow the molecule to function as a hemilabile ligand. In a metal complex, the strong phosphine bond would anchor the ligand to the metal, while the weaker nitrile-metal bond could reversibly dissociate. This dissociation opens up a coordination site on the metal, allowing a substrate to bind and react, which can be crucial for catalytic activity.

Catalyst Development: Complexes formed from (Di-tert-butylphosphanyl)acetonitrile and transition metals like palladium, nickel, gold, or rhodium could be explored as catalysts for various organic transformations. nih.gov The bulky di-tert-butylphosphanyl group would be expected to confer high activity and stability, while the nitrile moiety could play a role in modulating the electronic properties of the metal center or in substrate coordination. Potential applications could include cross-coupling reactions, hydroformylation, or polymerization.

Synthesis of Novel Organometallic Complexes: The molecule could be used to synthesize novel organometallic structures. The nitrile group could be reduced or elaborated post-coordination to a metal, leading to more complex ligand architectures that would be difficult to prepare otherwise. For example, coordination followed by reduction of the nitrile would yield a P,N-aminoethylphosphine ligand in situ.

Future research would likely begin with the development of a reliable synthesis for (Di-tert-butylphosphanyl)acetonitrile, followed by a systematic study of its coordination chemistry with various transition metals. The resulting complexes would then be characterized and tested for catalytic activity in benchmark organic reactions to unlock their potential in synthetic chemistry.

Structure

3D Structure

Properties

CAS No. |

58309-94-7 |

|---|---|

Molecular Formula |

C10H20NP |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-ditert-butylphosphanylacetonitrile |

InChI |

InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |

InChI Key |

DLJOZUCDEKWNID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CC#N)C(C)(C)C |

Origin of Product |

United States |

Coordination Chemistry of Di Tert Butylphosphanyl Acetonitrile Ligands

Formation of Transition Metal Complexes with (Di-tert-butylphosphanyl)acetonitrile

Diversity in Coordination Geometries and Oxidation States

Specific studies detailing the coordination geometries and the range of metal oxidation states supported by the (Di-tert-butylphosphanyl)acetonitrile ligand have not been found in the available literature. Generally, phosphine (B1218219) ligands are known to stabilize a wide variety of coordination geometries, including linear, trigonal planar, tetrahedral, square planar, and octahedral, depending on the metal center, its oxidation state, and the steric bulk of the ligand. csbsju.edulibretexts.orglibretexts.org The bulky di-tert-butyl groups on the phosphorus atom would be expected to have a significant steric influence on the coordination sphere. Similarly, nitrile ligands are versatile and can coordinate to metals in various oxidation states. wikipedia.org However, without specific crystallographic or spectroscopic data for complexes of (Di-tert-butylphosphanyl)acetonitrile, any description of its coordination behavior would be speculative.

Redox Chemistry of (Di-tert-butylphosphanyl)acetonitrile Metal Complexes

Electrochemical studies, such as cyclic voltammetry, are essential for characterizing the redox chemistry of metal complexes. sathyabama.ac.inanalis.com.my Such studies provide information on the oxidation and reduction potentials, revealing how the ligand influences the electronic properties and stability of different metal oxidation states. cmu.edursc.org The search for literature did not yield any specific electrochemical data or detailed studies on the redox behavior of metal complexes containing the (Di-tert-butylphosphanyl)acetonitrile ligand. Therefore, no data on their redox potentials or electron transfer processes can be reported.

Studies on the Stability and Lability of Metal-Ligand Bonds

The stability and lability of metal-ligand bonds are critical aspects of coordination chemistry, influencing the reactivity of a complex. Stability refers to the thermodynamic favorability of the complex, while lability refers to the kinetic rate of ligand substitution. uomustansiriyah.edu.iqlibretexts.org Factors such as the electronic properties of the metal, its oxidation state, and the nature of the ligand all play a role. libretexts.org Nitrile ligands, being weakly basic, are often found to be labile in transition metal complexes. wikipedia.org The phosphine group, in contrast, typically forms stronger, less labile bonds. The interplay between these two functionalities within the (Di-tert-butylphosphanyl)acetonitrile ligand is of interest, but no specific kinetic or thermodynamic studies quantifying the stability or lability of its metal complexes could be located.

Catalytic Applications of Di Tert Butylphosphanyl Acetonitrile Based Systems

Role in Carbon-Carbon (C-C) Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. (Di-tert-butylphosphanyl)acetonitrile has been instrumental in advancing several of these key reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The choice of ligand is critical for the success of these transformations, and (Di-tert-butylphosphanyl)acetonitrile and similar bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. Systems utilizing bulky trialkylphosphine ligands, such as tri-tert-butylphosphine, have demonstrated high activity for the Suzuki-Miyaura coupling of aryl chlorides, bromides, and iodides with arylboronic acids. nih.govresearchgate.netacs.org These catalysts can be effective even at room temperature and with low catalyst loadings. nih.gov The use of such ligands allows for the coupling of sterically hindered and electronically deactivated substrates. nih.gov

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Palladium complexes with bulky phosphine ligands can catalyze this reaction under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net The use of acetonitrile (B52724) as a solvent has been found to be beneficial in certain Sonogashira coupling reactions. washington.edu

Heck Reaction: In the Heck reaction, an aryl or vinyl halide is coupled with an alkene. organic-chemistry.orgwikipedia.org Palladium catalysts supported by bulky, electron-rich phosphine ligands have been shown to be highly efficient for the Heck reaction of aryl chlorides, including deactivated and sterically demanding substrates. nih.govresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate. wikipedia.org Palladium catalysts bearing bulky trialkylphosphine ligands are effective for the Negishi coupling of aryl chlorides with organozinc reagents, showing good functional group tolerance. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Bulky Phosphine Ligands

| Coupling Reaction | Reactants | Key Features of Bulky Phosphine Ligand Systems |

| Suzuki-Miyaura | Organoboron compounds + Organic halides/triflates | High activity for aryl chlorides, room temperature reactions, low catalyst loadings, couples hindered substrates. nih.govresearchgate.net |

| Sonogashira | Terminal alkynes + Aryl/vinyl halides | Mild, room-temperature conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Heck | Alkenes + Aryl/vinyl halides | Efficient for deactivated and hindered aryl chlorides. nih.govorganic-chemistry.orgresearchgate.net |

| Negishi | Organozinc compounds + Organic halides/triflates | Effective for aryl chlorides, good functional group tolerance. nih.govwikipedia.org |

While palladium catalysis dominates the field of cross-coupling, copper-catalyzed systems offer a valuable alternative, often with complementary reactivity. Copper(I) complexes have been utilized as catalysts for the carboxylation of terminal alkynes with carbon dioxide. researchgate.net Additionally, copper(I) iodide is a common co-catalyst in the Sonogashira coupling reaction. mdpi.com Recent advancements have also explored copper-catalyzed asymmetric coupling reactions. beilstein-journals.org

Beyond palladium and copper, other transition metals are being explored for their utility in C-C bond formation. For instance, organotitanium compounds have been used as transmetalating agents in palladium-catalyzed cross-coupling reactions. mdpi.com The photocatalytic dehydrogenative coupling of acetonitrile to form succinonitrile has also been demonstrated using a Pt/TiO2 catalyst, highlighting an alternative approach to C-C bond formation. researchgate.net

Applications in Carbon-Heteroatom (C-X) Cross-Coupling Reactions

The formation of carbon-heteroatom bonds is another critical area of organic synthesis, with wide-ranging applications in the preparation of pharmaceuticals, agrochemicals, and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The development of bulky and electron-rich phosphine ligands has been pivotal to the success of this transformation. nih.govacs.org

Palladium precatalysts incorporating di-tert-butylphosphino biaryl ligands have been developed to improve the efficiency of C-N bond-forming processes. nih.gov These catalyst systems are often air- and moisture-stable, simplifying their handling and use. nih.gov

Table 2: Selected Applications of Buchwald-Hartwig Amination

| Application Area | Significance |

| Pharmaceuticals | Arylated amines are common motifs in drug molecules. acs.org |

| Natural Products | Used for the construction of nitrogen-containing heterocyclic cores. acs.org |

| Organic Materials | Synthesis of materials with specific electronic or optical properties. acs.org |

| Catalysts | Preparation of ligands and other catalytically active molecules. acs.org |

Similar to C-N bond formation, palladium-catalyzed methods for the synthesis of C-O and C-S bonds have been developed. These reactions, often considered variations of the Buchwald-Hartwig amination, allow for the coupling of alcohols and thiols with aryl halides to form aryl ethers and thioethers, respectively. wikipedia.org The use of bulky di-tert-butylphosphino biaryl ligands in combination with palladium precatalysts has been shown to be effective for C-O bond-forming reactions. nih.gov

Involvement in C-H Activation and Functionalization Processes

The use of directing groups has become a cornerstone in the field of C-H activation, enabling chemists to achieve high levels of selectivity in the functionalization of otherwise unreactive C-H bonds. The (Di-tert-butylphosphanyl)acetonitrile ligand, possessing both a bulky, electron-rich phosphine and a coordinating nitrile moiety, is of particular interest in this context. This section explores the catalytic applications of systems based on this ligand in C-H activation and functionalization, with a focus on regioselectivity, the role of the nitrile group, and oxidative activation pathways.

Regioselectivity and Stereoselectivity in C-H Activation

Systems incorporating ligands with a nitrile functionality have demonstrated significant potential in controlling the regioselectivity of C-H activation reactions. The linear nature of the nitrile group allows it to act as a directing group that can access positions on an aromatic ring that are typically difficult to functionalize, such as the meta-position. nih.govnih.gov

Research has shown that nitrile-based templates can effectively direct the meta-selective C-H olefination of arenes. jove.com This is achieved through the formation of a large metallacyclic intermediate where the nitrile coordinates to the metal center, positioning the catalyst for activation of a distal C-H bond. pkusz.edu.cn The bulky di-tert-butylphosphanyl group on the (Di-tert-butylphosphanyl)acetonitrile ligand would be expected to play a crucial role in such a system, influencing the steric environment around the metal center and thereby enhancing the selectivity of the C-H activation step.

A computational study on a palladium-catalyzed meta-selective C-H bond activation using a nitrile-containing template revealed that the reaction proceeds through a concerted metalation-deprotonation pathway. pkusz.edu.cn The nitrile directing group was found to coordinate to a silver co-catalyst, which in turn interacts with the palladium center, guiding it to the meta-position of the aromatic substrate. pkusz.edu.cn This heterodimeric transition state was found to be lower in energy than other potential pathways, explaining the high meta-selectivity observed experimentally. pkusz.edu.cn

The table below illustrates the effect of a nitrile-based directing group on the regioselectivity of a Pd-catalyzed C-H olefination reaction of a toluene derivative.

| Entry | Substrate | Product | ortho:meta:para ratio | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene with nitrile template | meta-olefinated product | 7:81:12 | 43 |

While stereoselectivity in C-H activation is a complex challenge, the chiral functionalization of phosphine ligands offers a promising avenue. The development of chiral derivatives of (Di-tert-butylphosphanyl)acetonitrile could enable enantioselective C-H activation processes, a highly sought-after transformation in organic synthesis.

Directing Group Effects of the Nitrile Moiety in C-H Functionalization

The nitrile group is a versatile functional group that can act as a directing group in various C-H functionalization reactions. nih.govnih.govjove.com Its ability to coordinate to transition metals allows for the formation of stable metallacyclic intermediates, which are key to achieving high selectivity. acs.orgacs.org

In the context of (Di-tert-butylphosphanyl)acetonitrile-based systems, the nitrile moiety can serve several purposes. Firstly, it can act as an "internal ligand," bringing the catalytic metal center into close proximity to the desired C-H bond. acs.org This is particularly effective for achieving functionalization at positions that are electronically or sterically disfavored.

Secondly, the electronic properties of the nitrile group can influence the reactivity of the catalytic system. As a π-accepting ligand, it can modulate the electron density at the metal center, which in turn affects the rate and efficiency of the C-H activation step.

Research has demonstrated that the directing ability of the nitrile group can be superior to other common directing groups. For instance, in competition experiments, a nitrile-based directing group was shown to be more effective than an ester group in directing C-H activation. nih.gov This highlights the unique potential of nitrile-containing ligands like (Di-tert-butylphosphanyl)acetonitrile in complex molecule synthesis where multiple potential directing groups are present.

The development of removable nitrile-based directing groups has further enhanced the synthetic utility of this strategy, allowing for the functionalization of a substrate followed by the cleavage of the directing group to reveal the desired product. nih.govnih.govomicsdi.org

Oxidative C-H Activation Pathways

Oxidative C-H activation is a mechanistic pathway in which the metal center formally increases its oxidation state upon cleavage of the C-H bond. This is a common mechanism in reactions catalyzed by late transition metals such as palladium, rhodium, and iridium. researchgate.netprinceton.eduyoutube.com

In systems utilizing (Di-tert-butylphosphanyl)acetonitrile, the phosphine ligand would coordinate to the metal center, and the C-H activation would likely proceed via an oxidative addition step. For example, a palladium(0) precursor could react with a C-H bond to form a palladium(II) hydride intermediate.

A study on the reaction of acetonitrile with a rhodium complex showed that C-H activation occurs to form a Rh(III) hydrido(cyanomethyl) complex. nih.gov This demonstrates the feasibility of activating the C-H bonds of the acetonitrile moiety itself. In the context of the (Di-tert-butylphosphanyl)acetonitrile ligand, while the primary role is that of a ligand, the potential for activation of its own C-H bonds under certain conditions should be considered.

Furthermore, the nitrile group can participate in the catalytic cycle in other ways. For instance, in a cobalt-catalyzed C-H functionalization, nitrile ligands were used to support the cobalt(III) metallacycle active species. acs.orgprinceton.edu This suggests that the nitrile moiety of (Di-tert-butylphosphanyl)acetonitrile could play a role in stabilizing key intermediates in an oxidative C-H activation pathway.

Catalytic Hydrogenation and Hydroformylation

Catalytic hydrogenation and hydroformylation are fundamental industrial processes for the production of a wide range of chemical products. The performance of the catalysts used in these reactions is highly dependent on the nature of the ligands coordinated to the metal center. The unique combination of a bulky phosphine and a polar nitrile group in (Di-tert-butylphosphanyl)acetonitrile suggests its potential as a ligand in these transformations.

Palladium-catalyzed hydrogenation of nitriles to amines is a well-established process. rsc.orgresearchgate.net The phosphine component of (Di-tert-butylphosphanyl)acetonitrile would be expected to coordinate to the palladium center, influencing the catalyst's activity and selectivity. The bulky di-tert-butyl groups can create a specific steric environment that may favor the formation of a particular amine product (primary, secondary, or tertiary). The reaction typically proceeds through the coordination of the nitrile to the metal surface, followed by the stepwise addition of hydrogen. youtube.com

Rhodium-catalyzed hydroformylation, the addition of carbon monoxide and hydrogen across a double bond to form aldehydes, is highly sensitive to the electronic and steric properties of the phosphine ligands. illinois.eduresearchgate.net The use of bulky phosphine ligands is known to favor the formation of the linear aldehyde product, which is often the desired isomer. The di-tert-butylphosphanyl group in the target ligand would therefore be expected to promote high regioselectivity. The nitrile functionality could also play a role by modulating the electronic properties of the rhodium center or by providing a secondary coordination site.

The table below shows typical results for the rhodium-catalyzed hydroformylation of 1-octene with different types of phosphine ligands, illustrating the general trends in regioselectivity.

| Ligand | Conversion (%) | Linear:Branched Ratio |

|---|---|---|

| Triphenylphosphine | 98 | 2.5:1 |

| Tri-n-butylphosphine | 99 | 4:1 |

| Tricyclohexylphosphine | 95 | 10:1 |

Polymerization Catalysis Utilizing (Di-tert-butylphosphanyl)acetonitrile Ligands

The field of polymerization catalysis has seen significant advancements through the design of novel ligand architectures for transition metal catalysts. Phosphine-based ligands have been extensively used in late transition metal-catalyzed olefin polymerization. rsc.orgmdpi.comresearchgate.net The electronic and steric properties of the phosphine can be fine-tuned to control the polymerization activity, polymer molecular weight, and branching.

In this context, (Di-tert-butylphosphanyl)acetonitrile presents an interesting ligand design. The bulky and electron-donating di-tert-butylphosphanyl group is a feature often found in highly active polymerization catalysts. For instance, palladium and nickel complexes bearing phosphine-sulfonate ligands are well-known for their ability to catalyze ethylene polymerization and copolymerization with polar monomers. rsc.orgmdpi.comresearchgate.net

The nitrile functionality in (Di-tert-butylphosphanyl)acetonitrile could have several effects on the polymerization process. It could act as a hemilabile ligand, coordinating to the metal center during certain stages of the catalytic cycle and dissociating at others. This could influence the rate of monomer insertion and chain transfer. Furthermore, the polarity of the nitrile group might enhance the catalyst's tolerance to polar functional groups in the monomer, a significant challenge in coordination polymerization.

While direct reports on the use of (Di-tert-butylphosphanyl)acetonitrile in polymerization are scarce, the principles of ligand design in this field suggest its potential. The combination of a robust phosphine donor with a potentially coordinating nitrile group offers a platform for the development of new catalysts with unique properties.

Mechanistic Investigations of Di Tert Butylphosphanyl Acetonitrile Mediated Reactions

Elucidation of Catalytic Cycles and Reaction Pathways

(Di-tert-butylphosphanyl)acetonitrile primarily serves as an ancillary ligand in transition metal catalysis, particularly with late transition metals like palladium and nickel. youtube.com Its role is central to the efficacy of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The generally accepted catalytic cycle for these reactions involves a series of well-defined steps, each influenced by the ligand's properties. youtube.com

A representative palladium-catalyzed cross-coupling cycle begins with the active Pd(0) species, which is typically coordinated to one or two phosphine (B1218219) ligands. The bulky nature of (Di-tert-butylphosphanyl)acetonitrile favors the formation of monoligated Pd(0) complexes, which are often the most reactive species in the catalytic cycle. youtube.com

The key steps in the pathway are:

Oxidative Addition : The cycle commences with the oxidative addition of an electrophile (e.g., an aryl halide) to the Pd(0) center, forming a Pd(II) intermediate. dcu.ie The strong σ-donor character of electron-rich phosphines like (Di-tert-butylphosphanyl)acetonitrile increases the electron density on the metal center, facilitating this often rate-determining step. youtube.compsu.edu

Transmetalation : The Pd(II) complex then undergoes transmetalation with a nucleophilic reagent (e.g., an organoboron compound in Suzuki coupling). This step involves the transfer of an organic group from the nucleophile to the palladium center, displacing a halide or other leaving group. dcu.ie

Reductive Elimination : This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst. The steric bulk of (Di-tert-butylphosphanyl)acetonitrile is critical here; it creates steric pressure around the metal, promoting the reductive elimination step which can otherwise be slow. youtube.comnih.gov

The acetonitrile (B52724) moiety on the phosphine can also play a role, potentially coordinating to the metal center or influencing the polarity of the local solvent environment.

Identification and Characterization of Key Organometallic Intermediates

The isolation and characterization of organometallic intermediates are vital for confirming proposed catalytic cycles. For reactions involving phosphine ligands, key intermediates include the initial Pd(0) complex, the Pd(II) species formed after oxidative addition, and the diorganopalladium(II) complex formed after transmetalation. dcu.ie

While specific studies isolating intermediates with (Di-tert-butylphosphanyl)acetonitrile are not prevalent, extensive research on analogous di-tert-butylphosphino biaryl ligands provides significant insight. nih.gov Palladacycle precatalysts are often used, which readily convert to the active LPd(0) species under reaction conditions. nih.gov The characterization of such complexes is typically performed using techniques like ³¹P and ¹H NMR spectroscopy and single-crystal X-ray diffraction. utc.eduresearchgate.net

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for determining the rate-determining step (RDS) of a catalytic cycle and for quantifying the effect of ligands on reaction velocity. In many palladium-catalyzed cross-coupling reactions, the oxidative addition is the rate-determining step, especially with less reactive electrophiles like aryl chlorides. dcu.ie However, with highly active, electron-rich, and bulky ligands such as (Di-tert-butylphosphanyl)acetonitrile, the rates of both oxidative addition and reductive elimination are significantly enhanced. youtube.com This can lead to a shift in the RDS to the transmetalation step.

Systematic studies have shown that for certain cross-coupling reactions, particularly those involving challenging substrates, the use of bulky alkylphosphine ligands can make reductive elimination the turnover-limiting step. The unique architecture of ligands like (Di-tert-butylphosphanyl)acetonitrile is designed to overcome this barrier.

| Reaction Step | Typical Rate-Determining Factor | Influence of (Di-tert-butylphosphanyl)acetonitrile |

| Oxidative Addition | Reactivity of aryl halide (I > Br > Cl) | Accelerated by high electron density from the ligand. |

| Transmetalation | Stability of the organometallic nucleophile | Can become the RDS if oxidative addition is very fast. |

| Reductive Elimination | Steric crowding around the metal center | Accelerated by the ligand's steric bulk. |

This table provides a generalized overview of how ligand properties can influence different steps of a catalytic cycle.

Influence of Ligand Steric and Electronic Properties on Reaction Mechanisms

The performance of (Di-tert-butylphosphanyl)acetonitrile in catalysis is a direct consequence of its distinct steric and electronic properties. psu.eduacs.org These two factors are often interrelated and crucial for modulating the reactivity of the metal center. manchester.ac.uk

Electronic Properties: (Di-tert-butylphosphanyl)acetonitrile is a strong σ-donating ligand due to the electron-releasing nature of the two tert-butyl groups. This property increases the electron density on the coordinated metal, which is beneficial for several reasons:

It promotes the oxidative addition of electrophiles to a Pd(0) center. psu.edu

It stabilizes the resulting higher oxidation state metal center (e.g., Pd(II)).

It can facilitate the final reductive elimination step.

Steric Properties: The two tert-butyl groups make the ligand exceptionally bulky. This steric hindrance has a profound impact on the reaction mechanism:

It promotes the dissociation of L₂Pd(0) to the more reactive L-Pd(0) species, which is often the true catalyst. youtube.com

It accelerates the rate of reductive elimination by creating steric strain in the diorganopalladium(II) intermediate, which is relieved upon formation of the C-C or C-heteroatom bond. youtube.comucla.edu

It can prevent catalyst deactivation pathways, such as the formation of inactive palladium clusters.

The combination of being both bulky and electron-rich makes ligands like (Di-tert-butylphosphanyl)acetonitrile highly effective for coupling unreactive substrates, such as aryl chlorides, and for challenging transformations that require rapid reductive elimination. youtube.comnih.gov

| Ligand Property | Parameter | Value/Description | Effect on Catalysis |

| Steric Bulk | Tolman Cone Angle (θ) | Large | Promotes reductive elimination; favors monoligation. |

| Steric Bulk | Percent Buried Volume (%Vbur) | Large | Provides a measure of the ligand's steric footprint. |

| Electronics | Tolman Electronic Parameter (TEP) | Low (more electron-donating) | Accelerates oxidative addition. |

This interactive table compares key ligand parameters. Specific quantitative values for (Di-tert-butylphosphanyl)acetonitrile would require dedicated experimental or computational analysis.

Role of Solvents and Additives in Reaction Kinetics and Selectivity

The choice of solvent and the inclusion of additives can dramatically alter the kinetics and selectivity of reactions mediated by (Di-tert-butylphosphanyl)acetonitrile complexes. The acetonitrile functionality within the ligand itself may contribute to the local solvent environment around the catalyst.

Solvents: The solvent plays a multifaceted role by solvating reactants and intermediates, influencing catalyst stability, and in some cases, directly participating in the reaction. nih.gov In cross-coupling reactions, common solvents range from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dioxane, acetonitrile). Acetonitrile, as a solvent, is known to coordinate with transition metals and can influence ligand exchange equilibria. researchgate.net For certain transformations, the choice of solvent can be critical for achieving high yields. For instance, in a Pd-catalyzed Stille cross-coupling, acetonitrile was found to be the optimal solvent when used with a bulky Buchwald phosphine ligand. nih.gov

Additives: Additives are frequently used to facilitate specific steps in the catalytic cycle.

Bases: In Suzuki and Buchwald-Hartwig reactions, a base is required to activate the organoboron reagent or deprotonate the amine, respectively.

Salts: Additives like copper salts (e.g., CuCl) or fluoride (B91410) salts (e.g., KF) can accelerate the transmetalation step, particularly in Stille couplings. nih.gov These additives can act as co-catalysts or scavengers for byproducts that might inhibit the primary catalyst.

The interplay between the bulky, electron-rich (Di-tert-butylphosphanyl)acetonitrile ligand, the solvent, and various additives creates a complex system where optimization is key to achieving high efficiency and selectivity. nih.gov

| Solvent | Dielectric Constant (approx.) | General Role in Cross-Coupling |

| Toluene | 2.4 | Nonpolar; common standard. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Polar aprotic; good for dissolving a range of substrates. |

| Acetonitrile | 37.5 | Polar aprotic; can coordinate to the metal center, potentially influencing the mechanism. nih.govnih.govresearchgate.net |

This table illustrates the properties of common solvents used in catalysis.

Theoretical and Computational Chemistry of Di Tert Butylphosphanyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (Di-tert-butylphosphanyl)acetonitrile. These methods solve the Schrödinger equation to provide detailed information about the electron distribution and the nature of chemical bonds.

Electronic Structure: Calculations would elucidate the molecular orbital (MO) energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, a crucial factor for a phosphine (B1218219) ligand, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For (Di-tert-butylphosphanyl)acetonitrile, these calculations would quantify the electronic influence of the bulky tert-butyl groups and the electron-withdrawing acetonitrile (B52724) moiety on the phosphorus atom's lone pair.

Bonding Interactions: Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could be employed to analyze the bonding within the molecule. This would provide insights into the hybridization of the phosphorus and carbon atoms and the polarity of the P-C and C-N bonds. For instance, the analysis would reveal the extent of p-character in the phosphorus lone pair, which influences its σ-donating and π-accepting properties when coordinated to a metal center.

A representative data table that could be generated from such calculations is presented below. Note that these are hypothetical values for illustrative purposes.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| NBO Charge on P | +0.45 e | Quantifies the partial charge on the phosphorus atom |

| P-C Bond Length | 1.85 Å | Structural parameter |

| C≡N Bond Length | 1.16 Å | Structural parameter |

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reactivity of molecules like (Di-tert-butylphosphanyl)acetonitrile, particularly in the context of catalysis.

Reactivity and Selectivity: DFT calculations can be used to compute various reactivity descriptors. For example, the Fukui function and dual descriptor can identify the most nucleophilic and electrophilic sites within the molecule. In (Di-tert-butylphosphanyl)acetonitrile, this would likely confirm the phosphorus lone pair as the primary site for nucleophilic attack (coordination to a metal) and potentially identify acidic protons on the methylene (B1212753) group. These calculations could predict how the ligand would react with different metal precursors and substrates, thus offering insights into its potential selectivity in catalytic reactions.

Mechanistic Insights: When used in the context of a catalytic cycle, DFT can be employed to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. For a reaction catalyzed by a metal complex of (Di-tert-butylphosphanyl)acetonitrile, DFT could be used to elucidate the mechanism of key steps such as oxidative addition, reductive elimination, or migratory insertion. This would help in understanding the role of the ligand in promoting or hindering certain reaction pathways.

Molecular Dynamics Simulations for Ligand-Metal Complex Behavior

While quantum chemical methods are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time, such as a metal complex of (Di-tert-butylphosphanyl)acetonitrile in solution.

MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. For a ligand-metal complex, an MD simulation could provide insights into:

Conformational Dynamics: The bulky tert-butyl groups of the ligand can adopt various conformations, which can influence the steric environment around the metal center. MD simulations can explore the accessible conformations and their relative energies.

Solvent Effects: The behavior of a catalyst is often significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and study their interactions with the ligand-metal complex, providing a more realistic picture of the catalytic system.

Ligand Exchange Processes: MD can be used to study the dynamics of ligand association and dissociation from a metal center, which is crucial for understanding catalyst activation and deactivation pathways.

Prediction of Spectroscopic Features and Electronic Transitions

Computational methods can predict various spectroscopic properties of (Di-tert-butylphosphanyl)acetonitrile, which can be valuable for its characterization and for interpreting experimental data.

Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For (Di-tert-butylphosphanyl)acetonitrile, this would be particularly useful for identifying the characteristic P-C and C≡N stretching frequencies.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical methods. For this ligand, calculating the 31P and 13C NMR chemical shifts would be of particular interest for its characterization.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the energies of electronic transitions and the corresponding oscillator strengths. This would provide information about the electronic structure and the nature of the orbitals involved in the electronic excitations of (Di-tert-butylphosphanyl)acetonitrile.

A hypothetical data table for predicted spectroscopic features is shown below.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| ν(C≡N) stretch | 2250 cm-1 | IR/Raman Spectroscopy |

| δ(31P) | +35 ppm | 31P NMR Spectroscopy |

| λmax | 210 nm | UV-Vis Spectroscopy |

Development of Computational Models for Predicting Ligand Performance in Catalysis

The ultimate goal of many computational studies on ligands is to develop models that can predict their performance in catalysis, thereby accelerating the discovery of new and improved catalysts.

For a ligand like (Di-tert-butylphosphanyl)acetonitrile, this would involve establishing a quantitative structure-activity relationship (QSAR) or a quantitative structure-property relationship (QSPR). This could be achieved by:

Calculating a set of descriptors: A range of steric and electronic descriptors would be calculated for (Di-tert-butylphosphanyl)acetonitrile and a library of related phosphine ligands. Steric descriptors could include the cone angle or the percent buried volume, while electronic descriptors could include the HOMO energy or the charge on the phosphorus atom.

Correlating descriptors with catalytic performance: These calculated descriptors would then be correlated with experimentally determined catalytic data, such as reaction yield, turnover frequency, or enantioselectivity.

Building a predictive model: Statistical methods or machine learning algorithms could be used to build a model that can predict the catalytic performance of new, untested ligands based on their calculated descriptors.

Such a model would be a powerful tool for the in silico design of new phosphine ligands with tailored properties for specific catalytic applications. However, the development of such models requires a substantial amount of both computational and experimental data, which is currently not available for (Di-tert-butylphosphanyl)acetonitrile in the public domain.

Structure and Reactivity of Di Tert Butylphosphanyl Acetonitrile Derivatives and Analogues

Synthesis and Reactivity of Phosphanyl-Nitrile Derivatives and Related Analogues

The synthesis of phosphanyl-acetonitrile derivatives can be achieved through several synthetic routes, often involving the reaction of a phosphide (B1233454) with a haloacetonitrile or the deprotonation of acetonitrile (B52724) followed by reaction with a chlorophosphine.

A common method for the synthesis of related phosphine-acetonitrile compounds, such as bis(diphenylphosphino)acetonitrile, involves the deprotonation of acetonitrile using a strong base like n-butyllithium, followed by the addition of a chlorophosphine, for instance, chlorodiphenylphosphine. This reaction typically yields the desired phosphine-acetonitrile product. A similar strategy can be envisioned for the synthesis of (Di-tert-butylphosphanyl)acetonitrile, where di-tert-butylchlorophosphine (B1329828) would be used as the electrophile.

Another potential synthetic pathway involves the reaction of a metal phosphide, such as lithium di-tert-butylphosphide, with chloroacetonitrile (B46850). This nucleophilic substitution reaction would directly form the P-C bond, yielding the target compound. The reactivity of these phosphanyl-nitrile derivatives is largely dictated by the interplay between the phosphorus and nitrile functionalities. The phosphorus atom, with its lone pair of electrons, acts as a soft donor, readily coordinating to transition metals. The nitrile group, while a weaker donor, can also participate in coordination or undergo various chemical transformations.

The reactivity of related systems, such as phosphinoferrocene (B6310582) nitriles, has been explored, revealing that the nitrile group can remain as a spectator ligand or be involved in insertion reactions, depending on the metal center and reaction conditions. For example, 1'-(diphenylphosphino)-1-cyanoferrocene reacts with palladium complexes to form "phosphine" complexes where the nitrile group is not directly involved in the primary coordination. googleapis.com In contrast, the isomeric isocyanide undergoes insertion into a Pd-C bond. googleapis.com

Chemical Transformations of the Acetonitrile Functional Group

The acetonitrile functional group in phosphanyl-nitrile derivatives can undergo a variety of chemical transformations, which can be influenced by the coordination of the phosphine (B1218219) group to a metal center.

Hydrolysis: Coordinated nitriles are known to be susceptible to hydrolysis to form amides. This transformation is catalyzed by metal centers, which act as Lewis acids, activating the nitrile carbon towards nucleophilic attack by water. While specific studies on the hydrolysis of (Di-tert-butylphosphanyl)acetonitrile are not prevalent, the general principle of metal-catalyzed nitrile hydrolysis is well-established. google.com

Reduction: The nitrile group can be reduced to a primary amine. For instance, the reduction of a coordinated acetonitrile ligand in a tungsten complex has been shown to yield an ethylimido complex. google.com This type of transformation highlights the potential for the nitrile group to be a precursor to various nitrogen-containing functionalities.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. While specific examples involving (Di-tert-butylphosphanyl)acetonitrile are scarce, related phosphinyl- and phosphonyl-substituted 2H-azirines, which can be considered as nitrile ylide precursors, undergo cycloaddition reactions with various dienophiles. google.com This suggests that the acetonitrile moiety in phosphine-acetonitrile ligands could potentially engage in similar transformations, especially upon activation.

C-H Activation: The methyl group of the acetonitrile ligand can be activated upon coordination to a metal center. For instance, the C-H activation of an acetonitrile ligand on a nickel center has been reported, leading to the formation of a C-bound cyanomethyl ligand. researchgate.net This demonstrates that the seemingly inert C-H bonds of the acetonitrile group can become reactive upon coordination.

The table below summarizes some of the key chemical transformations of the acetonitrile functional group in related systems.

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | Metal catalyst, H₂O | Amide |

| Reduction | Reducing agents (e.g., in a metal complex) | Imido, Amine |

| Cycloaddition | Dienophiles (with activated nitrile) | Heterocycles |

| C-H Activation | Metal center | Cyanomethyl |

Reactivity at the Phosphorus Center

The phosphorus atom in (Di-tert-butylphosphanyl)acetonitrile is a key center of reactivity, primarily due to its lone pair of electrons and the presence of bulky tert-butyl groups.

Oxidation: Phosphines are readily oxidized to phosphine oxides. The phosphorus center in (Di-tert-butylphosphanyl)acetonitrile is susceptible to oxidation by common oxidizing agents such as hydrogen peroxide or air, which would yield (Di-tert-butylphosphinoyl)acetonitrile. The bulky tert-butyl groups can provide some steric protection against oxidation compared to less hindered phosphines.

Alkylation and Formation of Phosphonium (B103445) Salts: The nucleophilic phosphorus atom can react with alkyl halides to form phosphonium salts. For example, reaction with an alkyl halide (R-X) would lead to the formation of a [R-P(t-Bu)₂CH₂CN]⁺X⁻ salt. The synthesis of phosphonium salts from phosphines and alkyl halides is a well-established reaction, often carried out in solvents like acetonitrile or DMF. googleapis.comgoogle.com

Coordination to Metal Centers: As a soft and sterically demanding ligand, (Di-tert-butylphosphanyl)acetonitrile is expected to be an excellent ligand for a variety of transition metals. The phosphorus atom readily donates its lone pair to form strong metal-phosphorus bonds. The bulky tert-butyl groups influence the coordination geometry and the number of ligands that can coordinate to a metal center.

P-C Bond Cleavage: Under certain conditions, the P-C bond in phosphines can be cleaved. For instance, the reaction of some diphosphines with a low-coordinate iron(I) complex has been shown to result in the cleavage of a P-aryl bond. rsc.org While less common for robust P-alkyl bonds, such reactivity highlights the potential for transformations directly involving the phosphorus-carbon bond.

The following table summarizes the primary reactions at the phosphorus center.

| Reaction | Reagents/Conditions | Product Functional Group |

| Oxidation | O₂, H₂O₂, etc. | Phosphine oxide |

| Alkylation | Alkyl halides (R-X) | Phosphonium salt |

| Coordination | Metal precursors | Metal-phosphine complex |

| P-C Bond Cleavage | Specific metal complexes, harsh conditions | Phosphide, etc. |

Impact of Structural Modifications on Coordination Behavior and Catalytic Activity

Structural modifications of (Di-tert-butylphosphanyl)acetonitrile and its analogues can have a profound impact on their coordination behavior and subsequent catalytic activity. The key structural features that can be tuned are the steric bulk and electronic properties of the substituents on the phosphorus atom, and the nature of the group connecting the phosphine and nitrile moieties.

Steric Effects: The di-tert-butylphosphanyl group is characterized by its large steric bulk. This has several consequences for coordination chemistry. The large cone angle of the di-tert-butylphosphino group can limit the number of ligands that can coordinate to a metal center, potentially leading to the formation of coordinatively unsaturated and highly reactive catalytic species. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal center.

Electronic Effects: The tert-butyl groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability, or basicity, of the phosphine leads to stronger binding to metal centers. In catalysis, a more electron-rich metal center can facilitate oxidative addition steps in catalytic cycles. Electron-rich phosphines are known to be excellent ligands for various cross-coupling reactions. google.com

Bifunctional Coordination: The presence of both a phosphine and a nitrile group allows for the possibility of acting as a bidentate P,N-ligand, forming a chelate ring with a metal center. The stability and geometry of such a chelate would depend on the length and flexibility of the methylene (B1212753) linker between the phosphorus and nitrile groups. The formation of a chelate can significantly alter the reactivity of the metal center compared to a monodentate phosphine ligand. The coordination of the nitrile group, even if weak, can stabilize catalytic intermediates and influence the outcome of a reaction. For example, in palladium-catalyzed reactions, the presence of a coordinated acetonitrile can affect the rate of insertion and chain walking processes. researchgate.net

The catalytic activity of palladium complexes with phosphine ligands is well-documented in a variety of cross-coupling reactions. While specific catalytic applications of (Di-tert-butylphosphanyl)acetonitrile are not extensively reported, related phosphine-nitrile ligands have shown promise. For instance, bis(diphenylphosphino)acetonitrile has been used to generate a highly active catalyst for Suzuki-Miyaura coupling. google.com The combination of a sterically demanding and electron-rich phosphine with a coordinating nitrile group in (Di-tert-butylphosphanyl)acetonitrile suggests its potential as a valuable ligand in homogeneous catalysis.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (Di-tert-butylphosphanyl)acetonitrile by providing information about the chemical environment, connectivity, and coupling of its constituent atoms. The primary nuclei of interest are ¹H, ¹³C, and ³¹P.

¹H NMR: The proton NMR spectrum is expected to show two main signals. The 18 equivalent protons of the two tert-butyl groups will appear as a doublet due to coupling with the phosphorus-31 nucleus. The methylene (B1212753) protons (P-CH₂-CN) are expected to appear as a doublet, also due to coupling with the phosphorus atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. The methyl carbons of the tert-butyl groups will appear as a doublet. The quaternary carbons of the tert-butyl groups will also show as a doublet with a different coupling constant. The methylene carbon, being directly attached to the phosphorus, will exhibit a significant P-C coupling. The nitrile carbon is also expected to show a smaller coupling to the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for characterizing the phosphine (B1218219) group. For tertiary phosphines of this type, a single signal is expected. The chemical shift provides significant information about the electronic environment of the phosphorus atom. For a closely related compound, 2-(1-(Di-tert-butylphosphanyl)-1H-indol-3-yl)acetonitrile, the ³¹P chemical shift was reported at δ 70.05 ppm, suggesting a similar value can be expected for the title compound. semanticscholar.org

Table 8.1: Expected NMR Spectroscopic Data for (Di-tert-butylphosphanyl)acetonitrile

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | C(CH₃)₃ | ~1.1 - 1.3 | Doublet | ³JPH ≈ 12-15 |

| P-CH₂-CN | ~2.3 - 2.6 | Doublet | ²JPH ≈ 4-7 | |

| ¹³C | C(CH₃)₃ | ~30 - 32 | Doublet | ²JPC ≈ 15-20 |

| P-CH₂-CN | ~25 - 30 | Doublet | ¹JPC ≈ 20-25 | |

| C(CH₃)₃ | ~32 - 34 | Doublet | ¹JPC ≈ 25-30 | |

| C≡N | ~117 - 120 | Doublet | ³JPC ≈ 5-8 |

| ³¹P | P(t-Bu)₂ | ~65 - 75 | Singlet | N/A |

Note: The values presented are estimates based on typical ranges for similar structural motifs and may vary depending on solvent and experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

As of late 2025, a public domain crystal structure for the free ligand (Di-tert-butylphosphanyl)acetonitrile has not been reported. However, its structural parameters can be inferred from known structures of related molecules and its expected coordination behavior.

In the solid state, the molecule would be expected to adopt a conformation that minimizes steric hindrance between the bulky tert-butyl groups. The phosphorus atom would exhibit a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the coordination sites. The P-C bond lengths and C-P-C bond angles would be influenced by the steric demands of the tert-butyl groups, likely resulting in wider angles than the ideal 109.5°. The acetonitrile (B52724) fragment is expected to be linear. In metal complexes, (Di-tert-butylphosphanyl)acetonitrile can act as a P-monodentate ligand, with coordination occurring through the phosphorus lone pair. The solid-state structure of such complexes would provide precise measurements of bond lengths, bond angles, and coordination geometry around the metal center.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Ligand-Metal Interactions

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups present in (Di-tert-butylphosphanyl)acetonitrile.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the tert-butyl and acetonitrile moieties.

C-H Vibrations: Strong absorption bands between 2880 and 3080 cm⁻¹ are characteristic of the C-H stretching vibrations within the methyl groups. docbrown.info C-H bending vibrations are expected in the 1370 to 1480 cm⁻¹ region. docbrown.info

C≡N Stretch: The most diagnostic peak for this molecule is the nitrile stretching vibration (ν(C≡N)). For saturated nitriles, this typically appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡N and P-C stretching vibrations are expected to be Raman active.

Upon coordination to a metal center via the phosphorus atom, the vibrational frequencies associated with the phosphine group will shift. More significantly, if the nitrile group engages in any secondary interaction with the metal or another species, the frequency of the ν(C≡N) band will be perturbed, typically shifting to a higher wavenumber (a blue shift), providing evidence of the ligand-metal interaction.

Table 8.2: Characteristic Vibrational Frequencies for (Di-tert-butylphosphanyl)acetonitrile

| Vibration Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | -CH₃ (tert-butyl) | 2880 - 3080 | Strong |

| C≡N stretch | -C≡N (nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H bend | -CH₃ (tert-butyl) | 1370 - 1480 | Medium-Strong |

| C-C skeletal | C-(CH₃)₃ | 1200 - 1260 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of (Di-tert-butylphosphanyl)acetonitrile and to gain structural information from its fragmentation patterns under ionization.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact molecular mass of the compound (C₁₀H₂₀NP, MW = 185.25 g/mol ). The fragmentation is likely to be dominated by pathways that lead to the formation of stable ions.

Loss of Methyl Radical: A common fragmentation pathway for molecules with tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in an [M-15]⁺ peak. researchgate.net

Formation of tert-Butyl Cation: A very prominent peak is expected at a mass-to-charge ratio (m/z) of 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺). xml-journal.net This is often the base peak in the spectra of tert-butyl-containing compounds.

Cleavage of the P-C Bond: Cleavage of the P-CH₂ bond can also occur, leading to fragments corresponding to the di-tert-butylphosphanyl cation ([P(t-Bu)₂]⁺, m/z 145) or the cyanomethyl radical.

Table 8.3: Expected Key Fragments in the Mass Spectrum of (Di-tert-butylphosphanyl)acetonitrile

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 185 | [M]⁺ | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [P(C(CH₃)₃)₂]⁺ | Cleavage of the P-CH₂ bond |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Structure Studies

UV-Visible Spectroscopy: The electronic absorption spectrum of (Di-tert-butylphosphanyl)acetonitrile is not expected to show significant absorption in the visible or near-UV region. Simple tertiary phosphines typically exhibit high-energy σ → σ* and n → σ* transitions that occur deep in the UV region (<220 nm). The nitrile functional group possesses a very weak n → π* transition, which is also located in the far-UV range. Therefore, a solution of the pure ligand in a common UV-transparent solvent (like hexane (B92381) or acetonitrile) would likely be transparent above 220 nm.

Significant changes in the electronic spectrum occur upon the formation of metal complexes. Coordination to transition metals can give rise to new, lower-energy electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, which can extend into the near-UV and visible regions, often imparting color to the complexes.

Luminescence Spectroscopy: Simple phosphine ligands like (Di-tert-butylphosphanyl)acetonitrile are generally not emissive. However, when incorporated into certain metal complexes, particularly with d⁶ or d¹⁰ metal centers (e.g., Ru(II), Re(I), Cu(I)), the resulting complexes can exhibit luminescence. The emissive properties would be a characteristic of the entire complex rather than the free ligand itself.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe the redox properties of (Di-tert-butylphosphanyl)acetonitrile, specifically its susceptibility to oxidation and reduction.

As a tertiary phosphine, the compound is expected to undergo oxidation at the phosphorus atom. The lone pair of electrons on the phosphorus can be removed at a sufficiently positive potential, a process that is typically electrochemically irreversible. The exact potential for this oxidation depends on the steric and electronic properties of the substituents. The bulky, electron-donating tert-butyl groups increase the electron density on the phosphorus atom, generally making it easier to oxidize compared to less substituted phosphines.

The nitrile group is electrochemically reducible, but this process typically occurs at very negative potentials, often outside the accessible solvent window.

When coordinated to a redox-active metal center, the electrochemical behavior of the resulting complex will be a combination of the properties of the metal and the ligand. analis.com.mynih.gov The phosphine ligand can influence the redox potentials of the metal center, and in some cases, the oxidation may be centered on the ligand rather than the metal.

Q & A

Basic: What synthetic routes are effective for preparing (Di-tert-butylphosphanyl)acetonitrile?

The synthesis typically involves nucleophilic substitution or ligand-exchange reactions. For example, reacting tert-butylphosphine derivatives with halogenated acetonitrile precursors under inert conditions (e.g., argon atmosphere) can yield the target compound. A related method involves substituting a labile ligand (e.g., acetonitrile in gold complexes) with di-tert-butylphosphine groups, as demonstrated in the preparation of [(2-biphenyl)di-tert-butylphosphine]gold(I) complexes . Key steps include:

- Purification via column chromatography with non-polar solvents.

- Characterization using P NMR to confirm phosphine coordination and LC-MS for molecular weight validation.

Advanced: How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?

DFT methods incorporating exact-exchange terms (e.g., B3LYP hybrid functional) are critical for accurate thermochemical and electronic property predictions. For (Di-tert-butylphosphanyl)acetonitrile:

- Use a basis set like 6-311+G(d,p) to model phosphorus and nitrile groups.

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and ligand properties.

- Benchmark against experimental data (e.g., bond lengths from X-ray crystallography) to validate computational models .

Basic: What analytical techniques are suitable for purity assessment?

Reverse-phase HPLC with UV detection (e.g., 220–260 nm) is effective. Method optimization includes:

- Mobile phase: Acetonitrile-phosphate buffer (pH 7.5) gradients to resolve phosphine and nitrile moieties .

- Column: C18 stationary phase for polar-nonpolar separation.

- Validation via spike-and-recovery experiments to confirm >98% purity .

Advanced: How to resolve contradictions in solubility data for acetonitrile-containing compounds?

Phase separation under specific conditions (e.g., high salt concentrations or low temperatures) can explain discrepancies. For example:

- Salt-out extraction : Add ammonium sulfate to induce acetonitrile-water phase separation.

- Low-temperature extraction : Cool to -20°C to partition acetonitrile from aqueous layers.

Validate solubility using Karl Fischer titration for water content and GC-FID for organic impurities .

Advanced: What experimental design strategies improve reaction yield optimization?

A two-level full factorial design (FFD) with central points efficiently screens variables:

- Factors : Temperature (25–60°C), molar ratio (1:1–1:2.5), and solvent polarity (toluene vs. THF).

- Responses : Yield (quantified via H NMR integration) and byproduct formation.

- Use ANOVA to identify significant interactions and derive a predictive model. Central composite designs (CCD) further refine optimal conditions .

Basic: How to characterize ligand coordination in metal complexes of this compound?

- X-ray crystallography : Resolve bond angles and distances between phosphorus and metal centers.

- IR spectroscopy : Identify ν(C≡N) shifts (e.g., ~2250 cm) to assess nitrile-metal interactions.

- Magnetic susceptibility : Confirm oxidation states in paramagnetic complexes .

Advanced: What challenges arise in chromatographic separation of phosphine-containing analogs?

Phosphine oxidation products (e.g., phosphine oxides) can co-elute. Mitigation strategies include:

- Mobile phase additives : 0.1% triethylamine to suppress silanol interactions.

- Column choice : Polar-embedded stationary phases (e.g., ACE C18-AR) improve peak symmetry.

- Post-column derivatization : React with iodine vapor to detect phosphine-specific peaks .

Advanced: How to assess environmental stability and degradation pathways?

- Hydrolysis studies : Monitor pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 37°C) via LC-MS.

- Photostability : Expose to UV light (254 nm) and track nitrile-to-amide conversion.

- Computational modeling : Use QSAR to predict biodegradation half-lives .

Basic: What safety protocols are critical for handling tert-butylphosphine derivatives?

- Ventilation : Use fume hoods to prevent phosphine gas exposure (TLV: 0.3 ppm).

- Personal protective equipment (PPE) : Nitrile gloves, face shields, and flame-resistant lab coats.

- Spill management : Neutralize with 10% KMnO solution to oxidize phosphine residues .

Advanced: How to validate computational models against experimental spectroscopic data?

- Compare DFT-calculated P NMR chemical shifts with experimental values (typical range: δ 10–30 ppm).

- Simulate IR spectra using harmonic vibrational analysis and correlate with observed ν(P-C) and ν(C≡N) bands.

- Use root-mean-square deviations (RMSD) to quantify agreement between predicted and crystallographic geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.